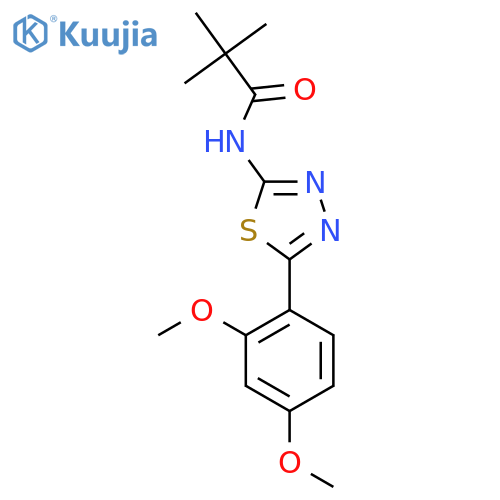Cas no 379730-61-7 (N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide)

N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide
- SR-01000005078-1
- SR-01000005078
- Z56827950
- Oprea1_614485
- 379730-61-7
- N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- AKOS001032385
- F0187-0035
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)pivalamide
-
- インチ: 1S/C15H19N3O3S/c1-15(2,3)13(19)16-14-18-17-12(22-14)10-7-6-9(20-4)8-11(10)21-5/h6-8H,1-5H3,(H,16,18,19)
- InChIKey: RXEXBUNZONROQW-UHFFFAOYSA-N
- ほほえんだ: S1C(C2C=CC(=CC=2OC)OC)=NN=C1NC(C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 321.11471265g/mol
- どういたいしつりょう: 321.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0187-0035-1mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
379730-61-7 | 90%+ | 1mg |
$81.0 | 2023-05-17 |
N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide 関連文献
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamideに関する追加情報
Introduction to N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide (CAS No. 379730-61-7)
N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide, identified by its CAS number 379730-61-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to the class of thiadiazole derivatives, which have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a thiadiazole ring system linked to a dimethoxyphenyl group and an amide moiety, contribute to its unique chemical properties and biological interactions.
The< strong>N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide molecule exhibits a high degree of molecular complexity, which makes it a valuable candidate for further investigation in drug discovery and development. The dimethoxyphenyl group is known to enhance the lipophilicity and metabolic stability of the compound, while the thiadiazole ring provides a scaffold for interactions with biological targets. These characteristics make it an attractive molecule for exploring new pharmacological pathways.
In recent years, there has been growing interest in thiadiazole derivatives due to their reported activities against various diseases. Studies have shown that these compounds can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The< strong>N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide (CAS No. 379730-61-7) is no exception and has been the subject of several research endeavors aimed at uncovering its potential therapeutic benefits.
One of the most compelling aspects of this compound is its ability to interact with specific biological targets. The thiadiazole ring is known to bind to enzymes and receptors involved in various metabolic pathways. For instance, it has been shown to inhibit certain kinases and other enzymes that play a role in cancer cell proliferation. Additionally, the dimethoxyphenyl group can modulate the activity of receptors involved in inflammation and pain signaling. These interactions make< strong>N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide a promising candidate for developing novel therapeutic agents.
The synthesis of< strong>N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide involves a series of well-defined chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of the thiadiazole core through cyclization reactions involving appropriate precursors. Subsequent steps involve functionalization of the ring system to introduce the dimethoxyphenyl group and the amide moiety. Each step must be carefully optimized to ensure high yield and purity.
The pharmacological evaluation of< strong>N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Additionally, preliminary in vivo studies suggest that this compound may have protective effects against inflammation and oxidative stress. These findings are particularly noteworthy given the increasing evidence linking these mechanisms to various chronic diseases.
The potential applications of< strong>N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide extend beyond cancer therapy. Researchers are exploring its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate inflammatory pathways makes it a promising candidate for developing new anti-inflammatory agents. Furthermore,its structural features may also make it useful in addressing other neurological disorders where modulation of neurotransmitter systems is crucial.
The development of< strong>N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol - 22 - yl - 22 - dimethylpropanamide as a therapeutic agent also involves considerations related to drug delivery and formulation。 The compound's solubility profile, stability, and bioavailability are critical factors that need to be optimized for effective clinical use。 Researchers are exploring various formulations, including solid dispersions, nanoparticles, and liposomes, to enhance its bioavailability and target specificity。
The future directions for research on< strong>N - 5 - ( 24 - dimethoxypheny l ) - 13 , 14 - th i ad az ol - 22 - yl - 22 - dim eth y l pro pan am ide (CAS No。 37973061 - 7) are numerous。 Further studies are needed to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile in clinical trials。 Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits for patients。
379730-61-7 (N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2,2-dimethylpropanamide) 関連製品
- 2138821-37-9(Butanoic acid, 2-(dihydro-3(2H)-furanylidene)-)
- 2378503-22-9(methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)
- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)
- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)
- 2770557-14-5(tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate)
- 1806491-85-9(2-(2-Chloroacetyl)-6-ethylbenzo[d]oxazole)
- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)
- 1346601-85-1(4-Nitro-4’-aminodiphenyl-d4 Sulfone)
- 1594833-98-3(N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)
- 2138539-30-5(6-(cyclopropylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)




